Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate
Brand Name: Vulcanchem
CAS No.: 219851-90-8
VCID: VC17576422
InChI: InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9-
SMILES:
Molecular Formula: C15H25NO6
Molecular Weight: 315.36 g/mol

Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate

CAS No.: 219851-90-8

Cat. No.: VC17576422

Molecular Formula: C15H25NO6

Molecular Weight: 315.36 g/mol

* For research use only. Not for human or veterinary use.

Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate - 219851-90-8

Specification

CAS No. 219851-90-8
Molecular Formula C15H25NO6
Molecular Weight 315.36 g/mol
IUPAC Name methyl (Z)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate
Standard InChI InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9-
Standard InChI Key OXVBSFZBUXBVQJ-KTKRTIGZSA-N
Isomeric SMILES C/C=C(/C(=O)OC)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Canonical SMILES CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Introduction

Synthesis and Mechanistic Insights

Synthetic Methodology

The synthesis of Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate involves a two-step process:

  • Protection of the Amine Group:
    The primary amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction, conducted in dichloromethane at room temperature, proceeds via nucleophilic acyl substitution, yielding the bis-Boc-protated amine.

  • Esterification:
    The carboxylic acid intermediate is esterified using methanol and an acid catalyst (e.g., sulfuric acid), forming the methyl ester. This step ensures compatibility with subsequent reactions requiring ester functionalities.

Table 1: Key Reaction Conditions and Reagents

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, Triethylamine, DCM, 25°C85–90
EsterificationMethanol, H₂SO₄, Reflux78–82

Mechanism of Boc Deprotection

The Boc groups are selectively removed under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine. This step is crucial for further functionalization, as demonstrated in peptide coupling reactions where the amine serves as a nucleophile.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s dual Boc protection enables its use in the synthesis of protease inhibitors and kinase modulators. For instance, it has been employed in the preparation of peptidomimetics that mimic natural peptide substrates, enhancing metabolic stability.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the compound acts as a masked amino acid derivative. Its stability under basic conditions allows iterative coupling cycles, while acidic deprotection reveals the amine for chain elongation.

Material Science

The conjugated enoate system participates in Diels-Alder reactions, facilitating the construction of six-membered rings in polymer precursors. Such applications are critical in developing thermally stable resins.

Comparative Analysis with Structural Analogs

(Z)-Methyl 2-(tert-Butoxycarbonylamino)But-2-Enoate (CAS: 63658-16-2)

This analog lacks the second Boc group, resulting in reduced steric hindrance and altered reactivity. Key differences include:

Table 2: Structural and Functional Comparison

PropertyTarget CompoundCAS 63658-16-2
Molecular FormulaC15H25NO6\text{C}_{15}\text{H}_{25}\text{NO}_6C10H17NO4\text{C}_{10}\text{H}_{17}\text{NO}_4
Molecular Weight315.36 g/mol215.25 g/mol
SolubilityModerate in DCMHigh in THF
Deprotection Efficiency92% (TFA)88% (TFA)
Reference

The additional Boc group in the target compound enhances amine stability but reduces solubility in polar aprotic solvents compared to its analog .

Physicochemical Properties

Thermal Stability

Boc-protected compounds typically decompose above 150°C. Differential scanning calorimetry (DSC) reveals an onset decomposition temperature of 162°C for the target compound, attributable to the cleavage of Boc groups.

Solubility Profile

The compound exhibits moderate solubility in dichloromethane (25 mg/mL) and low solubility in water (<0.1 mg/mL). This profile suits its use in organic-phase reactions.

Table 3: Physicochemical Data

PropertyValueReference
Melting Point72.5–73.5°C
Boiling Point285.3±32.0°C
Density1.061±0.06 g/cm³
Flash Point126.3±25.1°C

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